molecular formula C15H17F3N6 B6456905 2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2549026-45-9

2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B6456905
CAS No.: 2549026-45-9
M. Wt: 338.33 g/mol
InChI Key: HCZUXRPLUUCGPC-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C15H17F3N6 and its molecular weight is 338.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14667905 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a pyrimidine core, a piperazine moiety, and trifluoromethyl groups, which contribute to its diverse biological properties.

Chemical Structure

The molecular formula of the compound is C17H22N6F3C_{17}H_{22}N_6F_3 with a molecular weight of approximately 370.4 g/mol. The structural representation of the compound can be summarized as follows:

PropertyValue
Molecular Formula C17H22N6F3
Molecular Weight 370.4 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease pathways, including those involved in cancer progression.
  • Receptor Modulation: It may act on neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have reported moderate to significant efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Anticancer Efficacy:
    • A study evaluating the efficacy of similar pyrimidine derivatives found that they exhibited IC50 values ranging from 18 µM to 57.3 µM against breast cancer cells, indicating promising potential for therapeutic applications in oncology .
  • Antimicrobial Activity:
    • Another study reported that compounds with similar piperazine-pyrimidine structures showed moderate to good antimicrobial activity against various bacterial strains. This suggests that the incorporation of piperazine and pyrimidine moieties may enhance biological activity .
  • Structure-Activity Relationship (SAR):
    • Detailed SAR studies have been conducted to optimize the biological activity of pyrimidine derivatives. These studies reveal that modifications at specific positions on the pyrimidine ring can significantly impact both potency and selectivity against target enzymes and receptors .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]AnticancerSimilar piperazine-pyrimidine structure
2-[4-(N-Boc)piperazin-1-yl]pyrimidineAntimicrobialDifferent substituents affecting activity
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolineAnticancer & NeuroprotectiveUnique quinazoline core

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in treating various cancers and neurological disorders. Its design allows it to interact with specific biological targets, such as kinases involved in cell signaling pathways.

  • Mechanism of Action : The compound may inhibit certain kinases, which can disrupt cancer cell proliferation and survival pathways. This mechanism is crucial in the development of targeted therapies for malignancies.

Drug Development

2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine serves as a building block in the synthesis of more complex molecules. Researchers have explored its derivatives for enhanced efficacy and specificity in drug action.

Biological Studies

The compound has been studied for its interactions with various biological systems, including enzyme inhibition assays and receptor binding studies. These investigations help elucidate its pharmacological profile and therapeutic potential.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Neurological Disorders

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that it could modulate neuroinflammatory pathways, providing insights into its role in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-10-8-19-14(20-9-10)24-5-3-23(4-6-24)13-7-12(15(16,17)18)21-11(2)22-13/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZUXRPLUUCGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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